An In-depth Technical Guide to AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2: A Potential Kinase-Inhibiting Peptide
An In-depth Technical Guide to AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2: A Potential Kinase-Inhibiting Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 is a modified synthetic peptide with potential applications in the modulation of protein kinase activity. While detailed research on this specific molecule is emerging, its structural characteristics suggest a role as a kinase inhibitor, particularly targeting tyrosine kinases. This guide provides a comprehensive overview of the peptide, its likely mechanism of action based on related compounds, and a framework for its experimental investigation. Drawing parallels from well-studied peptide kinase inhibitors, particularly those targeting c-Jun N-terminal kinase (JNK), this document outlines potential signaling pathways, detailed experimental protocols for its characterization, and a summary of relevant quantitative data from analogous inhibitors.
Introduction
AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 is an N-terminally acetylated and C-terminally amidated heptapeptide with a distinctive feature: a malonyl group attached to the tyrosine residue. This modification is critical as it can influence the peptide's binding affinity and specificity for target proteins. While commercially available for research purposes, particularly for the synthesis of tyrosine kinase inhibitors aimed at reducing hair growth, the public domain lacks extensive characterization of this specific peptide.[1][2][3][4][5]
This guide synthesizes available information and draws on established knowledge of similar peptide-based kinase inhibitors to provide a robust technical resource. The core peptide sequence, Asp-Tyr-Val-Pro-Met-Leu, and the presence of a modified tyrosine residue are central to its predicted biological activity.
Table 1: Peptide Specifications
| Property | Value |
| Full Name | AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 |
| Abbreviation | Ac-D-Y(2-malonyl)-V-P-M-L-NH2 |
| Molecular Formula | C39H57N7O13S[6] |
| Molecular Weight | 863.97 g/mol [6] |
| CAS Number | 168135-79-3[6][7] |
| Predicted Activity | Tyrosine Kinase Inhibitor[1][2][3][4][5] |
| Potential Application | Reduction of hair growth[1][2][3][4][5] |
Putative Mechanism of Action and Signaling Pathway
Based on its structural similarity to other kinase-inhibiting peptides, AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 likely functions as a competitive inhibitor at the substrate-binding site of a target kinase. The malonylated tyrosine is hypothesized to mimic a phosphorylated tyrosine, enabling it to dock into the active site of tyrosine kinases.
Given the peptide's association with hair growth, a plausible target is the c-Kit receptor tyrosine kinase, which plays a crucial role in the proliferation and survival of melanocytes and hair follicle stem cells. Inhibition of c-Kit by other tyrosine kinase inhibitors has been linked to hair depigmentation and alopecia.[8] Another potential target family is the Janus kinase (JAK) family, as JAK inhibitors have been approved for the treatment of alopecia areata.[9]
A related and well-documented signaling pathway that could be modulated by a peptide of this nature is the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in cellular responses to stress, and their inhibition can prevent apoptosis. Peptide inhibitors of JNK often work by blocking the interaction between JNK and its substrates.
Below is a generalized diagram of a kinase signaling pathway that could be inhibited by AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2.
Figure 1: Putative inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
The following protocols are generalized for the characterization of a novel peptide kinase inhibitor and can be adapted for AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2.
Peptide Synthesis and Purification
A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry is recommended. The malonylated tyrosine can be incorporated using a pre-modified Fmoc-Tyr(2-malonyl)-OH amino acid.
-
Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide.
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Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Leu, Met, Pro, Val, Tyr(2-malonyl), Asp) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
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Fmoc Deprotection: Use 20% piperidine in DMF to remove the Fmoc group after each coupling step.
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N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus using acetic anhydride.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.
In Vitro Kinase Inhibition Assay
This assay will determine the inhibitory activity of the peptide against a panel of tyrosine kinases.
-
Kinase Selection: Choose a panel of relevant tyrosine kinases (e.g., c-Kit, JAK family members, Src, EGFR).
-
Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.
-
Add varying concentrations of AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 to the reaction mixture.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the ADP produced according to the assay kit manufacturer's instructions.
-
-
Data Analysis: Plot the kinase activity against the peptide concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
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Cell Culture: Culture a relevant cell line (e.g., hair follicle dermal papilla cells or a cell line overexpressing the target kinase).
-
Treatment: Treat the cells with the peptide or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Precipitation: Centrifuge to pellet the denatured and aggregated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blotting using an antibody against the target kinase.
-
Interpretation: A shift in the melting curve of the target protein in the presence of the peptide indicates direct binding.
Cell-Based Functional Assays
These assays will assess the effect of the peptide on cellular processes regulated by the target kinase.
-
Proliferation Assay:
-
Seed cells in a 96-well plate and treat with different concentrations of the peptide.
-
After a set incubation period (e.g., 72 hours), measure cell viability using an MTT or WST-1 assay.
-
-
Phosphorylation Assay (Western Blot):
-
Treat cells with the peptide for a short period, then stimulate with a growth factor that activates the target kinase.
-
Lyse the cells and perform a Western blot to detect the phosphorylated form of the target kinase and its downstream substrates. A reduction in phosphorylation indicates inhibitory activity.
-
Below is a diagram illustrating a general experimental workflow for characterizing a kinase-inhibiting peptide.
Figure 2: General experimental workflow for peptide inhibitor characterization.
Quantitative Data from Analogous Inhibitors
Due to the lack of specific data for AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2, the following table summarizes IC50 values for various peptide and small molecule inhibitors of JNK and other kinases. This data provides a benchmark for the expected potency of a peptide-based kinase inhibitor.
Table 2: IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 | Reference |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM, 40 nM, 90 nM | [4] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7 nM, 18.7 nM, 1 nM | [3] |
| Tanzisertib (CC-930) | JNK1, JNK2, JNK3 | 61 nM, 5 nM, 5 nM | [3] |
| TAT-JIP10 | JNK1, JNK2, JNK3 | 1.1-1.9 µM | [10] |
| JIP10-Δ-R9 | JNK2 | ~90 nM (10-fold selective over JNK1/3) | [10] |
| TYK2 Inhibitory Peptide | TYK2 | 1.2 µM (2-3 times more selective than for other JAKs) | [11] |
| Cyclic Peptide [WR]9 | Src kinase, Abl kinase | 0.21 µM, 0.35 µM | [12] |
Conclusion
AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 represents a promising but understudied peptide with the potential to act as a tyrosine kinase inhibitor. Its unique malonylated tyrosine residue suggests a design aimed at mimicking a phosphotyrosine for competitive binding to the kinase active site. While direct experimental evidence is currently unavailable in the public domain, this guide provides a comprehensive framework for its investigation, drawing upon established methodologies for the characterization of kinase inhibitors. The provided protocols and comparative data from analogous compounds offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related peptides. Future studies are warranted to elucidate its precise molecular targets, mechanism of action, and efficacy in relevant biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CA2461182A1 - Use of tyrosine kinase inhibitors for promoting hair growth - Google Patents [patents.google.com]
- 7. AC-ASP-TYR(2-MALONYL)-VAL-PRO-MET-LEU-NH2 | 168135-79-3 [chemicalbook.com]
- 8. Rapid hair depigmentation in patient treated with pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approves Pfizer’s LITFULO™ (Ritlecitinib) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]
- 10. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
